2-(2-Bromonaphthalen-1-yl)acetic acid
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Overview
Description
2-(2-Bromonaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and an acetic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromonaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromonaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, oxidized carboxylic acids, and reduced naphthalene compounds. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(2-Bromonaphthalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activities and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromonaphthalen-2-yl)acetic acid: Similar in structure but with the bromine atom attached at a different position on the naphthalene ring.
Naphthalene-1-acetic acid: Lacks the bromine atom but has a similar acetic acid functional group.
2-Bromo-1-naphthoic acid: Contains a bromine atom and a carboxylic acid group but differs in the position of the functional groups.
Uniqueness
2-(2-Bromonaphthalen-1-yl)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
2-(2-bromonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9BrO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
JSIWOIZFRKSXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Br |
Origin of Product |
United States |
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